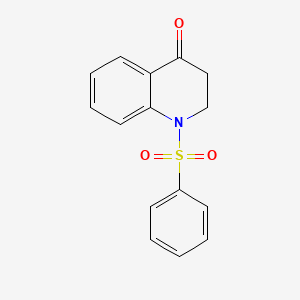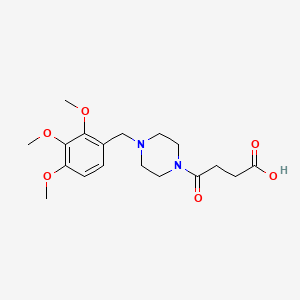
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid
Overview
Description
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid is a synthetic organic compound belonging to the class of piperazine derivatives. It incorporates the 2,3,4-trimethoxybenzylpiperazin-1-yl moiety within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine to form the intermediate 2,3,4-trimethoxybenzylpiperazine. This intermediate is then reacted with succinic anhydride under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various receptors and enzymes, potentially leading to therapeutic effects such as vasodilation and neuroprotection . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with G-protein coupled receptors (GPCRs) and ion channels .
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: A related compound used in the synthesis of derivatives with cerebral vasodilator activity.
Phenylpropyl trimetazidine derivatives: Known for their potent cerebral vasodilator activity.
Benzoylguanidine-trimetazidine derivatives: Studied for myocardial ischemic-reperfusion activity.
Uniqueness
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its incorporation of the 2,3,4-trimethoxybenzylpiperazin-1-yl moiety differentiates it from other piperazine derivatives and contributes to its unique pharmacological profile.
Properties
IUPAC Name |
4-oxo-4-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-24-14-5-4-13(17(25-2)18(14)26-3)12-19-8-10-20(11-9-19)15(21)6-7-16(22)23/h4-5H,6-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUVYIZKUXELSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CCC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



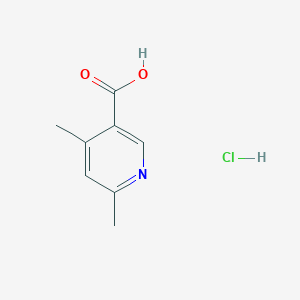
![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)

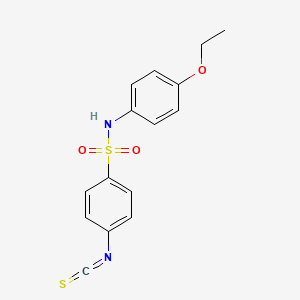
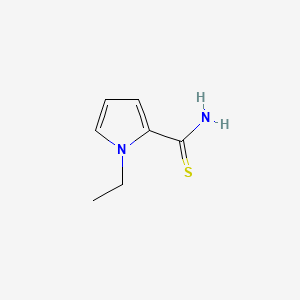
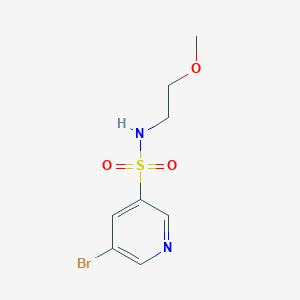

![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)

![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)
![1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071409.png)
